Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-

Description

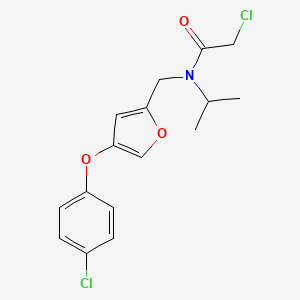

The compound 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)acetamide is a chloroacetamide derivative characterized by a 2-chloroacetamide backbone. Its nitrogen atom is substituted with two groups: a (5-(4-chlorophenoxy)-2-furanyl)methyl moiety and an isopropyl (1-methylethyl) group. The presence of a furan ring linked to a chlorophenoxy group introduces unique steric and electronic properties, which may influence solubility, environmental persistence, and target binding efficiency.

Properties

CAS No. |

75229-12-8 |

|---|---|

Molecular Formula |

C16H17Cl2NO3 |

Molecular Weight |

342.2 g/mol |

IUPAC Name |

2-chloro-N-[[4-(4-chlorophenoxy)furan-2-yl]methyl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C16H17Cl2NO3/c1-11(2)19(16(20)8-17)9-14-7-15(10-21-14)22-13-5-3-12(18)4-6-13/h3-7,10-11H,8-9H2,1-2H3 |

InChI Key |

KSIOZUAIJNBBRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1=CC(=CO1)OC2=CC=C(C=C2)Cl)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate chlorinating agent to form 4-chlorophenoxy.

Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

Coupling Reaction: The chlorophenoxy and furan intermediates are coupled under specific conditions to form the desired compound.

Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives and amine byproducts. For example:

Reaction:

2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)acetamide + H2O →

2-chloroacetic acid derivative + (5-(4-chlorophenoxy)-2-furanyl)methyl-isopropylamine

-

Conditions:

-

Acidic: HCl (1M), reflux at 100°C for 6–8 hours.

-

Basic: NaOH (2M), room temperature, 12 hours.

-

-

Mechanism: Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Substitution at the Chlorine Atom

The chloroacetamide moiety is reactive toward nucleophiles due to the electron-withdrawing effect of the carbonyl group.

Example Reactions:

| Nucleophile | Product | Conditions |

|---|---|---|

| Hydroxide (OH⁻) | 2-hydroxyacetamide derivative | KOH/ethanol, 60°C, 4 hours |

| Amines (R-NH2) | Substituted acetamides | DMF, 80°C, 12 hours |

| Thiols (R-SH) | Thioacetamide derivatives | EtOH, room temperature, 24 hours |

-

Key Insight: Reactivity follows SN2 pathway, with steric hindrance from the isopropyl group slightly reducing substitution rates.

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination can occur, forming an α,β-unsaturated carbonyl compound:

Reaction:

2-chloroacetamide derivative → Acrylamide derivative + HCl

-

Conditions: KOtBu in THF, 70°C, 3 hours.

-

Byproduct: HCl gas evolution detected via FTIR.

Environmental Degradation Pathways

In agricultural settings, degradation occurs via soil microbial action and photolysis:

-

Notable Metabolites:

Biochemical Interactions (Herbicidal Activity)

The compound inhibits fatty acid synthesis in plants by targeting acetyl-CoA carboxylase (ACCase) :

-

Mechanism: Binds to the carboxyltransferase domain of ACCase, blocking malonyl-CoA formation .

-

Selectivity: Higher activity in monocotyledons due to ACCase isoform differences .

Stability Under Storage Conditions

| Parameter | Value | Conditions |

|---|---|---|

| Thermal decomposition | >200°C | TGA analysis |

| Photostability | t1/2 = 72 hours | UV light exposure |

| Hydrolytic stability | Stable at pH 5–7 | 25°C, 30 days |

Synthetic Modifications

The furanyl-chlorophenoxy group enables further functionalization:

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of neuroprotection and cancer therapy.

Neuroprotective Effects

- Modulation of NMDA Receptors : The compound has been shown to interact with NMDA receptors, which play a crucial role in synaptic plasticity and memory function. By acting as an antagonist at these receptors, it may help in preventing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can protect neuronal cells from oxidative stress. This property is essential for developing treatments for neurodegenerative disorders where oxidative damage is prevalent .

Anticancer Potential

- Inhibition of the ATF4 Pathway : Recent studies have identified derivatives of this compound as inhibitors of the ATF4 pathway, which is implicated in cancer cell survival under stress conditions. This pathway's inhibition can lead to increased apoptosis in cancer cells, making it a promising candidate for cancer therapy .

- Therapeutic Applications : The compound has been explored for its potential use in treating various cancers and diseases associated with the unfolded protein response (UPR), including Alzheimer's disease and other neurodegenerative conditions .

Data Tables

- Neuroprotection in Animal Models : In experimental models of neurodegeneration, administration of the compound demonstrated a reduction in neuronal death and improved cognitive function metrics compared to control groups. These findings suggest that the compound may offer protective benefits against neurodegenerative processes .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that derivatives of this compound significantly inhibited cell proliferation and induced apoptosis through ATF4 pathway modulation. These results support its potential application in oncological therapies .

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Chloroacetamides are a class of herbicides with shared structural motifs. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Structure-Activity Relationships (SAR)

- Substituent Bulk and Lipophilicity: The target compound’s (5-(4-chlorophenoxy)-2-furanyl)methyl group is bulkier than the aryl/alkyl substituents in metolachlor or alachlor. This may enhance leaf penetration but reduce soil mobility compared to alachlor’s methoxymethyl group .

- Furan Ring : The furan ring may facilitate π-π interactions with biological targets, a feature absent in simpler analogues like 2-chloro-N-isopropylacetamide (NSC 165658) .

Environmental and Toxicological Considerations

- Persistence: The chlorophenoxy group may increase resistance to microbial degradation compared to alachlor, which degrades via oxidation of its methoxymethyl group .

- Toxicity : Chloroacetamides generally exhibit moderate mammalian toxicity (e.g., alachlor: LD50 = 930 mg/kg in rats). The target compound’s furan ring could introduce unique metabolites, necessitating further toxicological evaluation .

Biological Activity

Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- is a compound of increasing interest due to its potential biological activities. This article reviews the available research on its biological properties, including its pharmacological effects, toxicity, and possible therapeutic applications.

- Molecular Formula : C13H11Cl2NO2

- Molar Mass : 284.14 g/mol

- Density : 1.314 g/cm³ (predicted)

- Boiling Point : 471.6 °C (predicted)

- pKa : 13.16 (predicted) .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the chlorophenoxy and furan moieties suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- exhibit significant antimicrobial properties. For instance, related acetamides have been reported to possess antibacterial and antifungal activities, potentially making them candidates for further development as antimicrobial agents .

Anti-inflammatory Properties

Compounds in the acetamide class have shown promise in anti-inflammatory applications. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .

Neuropharmacological Effects

Some studies suggest that this compound may influence central nervous system (CNS) activity. Similar compounds have been linked to anxiolytic and sedative effects, possibly through modulation of GABAergic signaling pathways . Further investigation into the specific mechanisms of action for this compound is warranted.

Toxicity Profile

The toxicity of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- has not been extensively studied; however, related compounds often exhibit harmful effects upon ingestion or skin contact. It is classified as harmful if swallowed and causes skin irritation . Safety assessments are crucial for determining the viability of this compound in therapeutic contexts.

Study on Antimicrobial Activity

A recent study examined the antimicrobial efficacy of various acetamides against common pathogens. The results indicated that compounds with similar structures exhibited varying degrees of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The study concluded that further optimization could enhance their efficacy .

In Vivo Studies

In vivo studies evaluating the anti-inflammatory effects of acetamides showed a reduction in edema in animal models following treatment with related compounds. This suggests potential for development as anti-inflammatory agents .

Summary Table of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)acetamide to improve yield and purity?

- Methodological Answer : Multi-step synthesis protocols (e.g., 11-step routes for analogous acetamides) can be refined by adjusting reaction conditions, such as temperature, solvent polarity, and stoichiometry of intermediates like chloroacetyl chloride or substituted furanyl precursors. Use TLC monitoring to track reaction progress and employ recrystallization (e.g., pet-ether or ethanol) for purification . Yield optimization may require catalytic additives or inert atmospheres to minimize side reactions.

Q. What spectroscopic techniques are critical for confirming the structure of this acetamide derivative?

- Methodological Answer : Combine IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches, and NMR (¹H/¹³C) to resolve substituent environments:

- ¹H NMR : Chemical shifts for the isopropyl group (δ 1.0–1.5 ppm), furanyl protons (δ 6.0–7.5 ppm), and chlorophenoxy aromatic protons.

- ¹³C NMR : Carbonyl carbons (~165–175 ppm), furanyl carbons (~105–160 ppm), and chlorinated aromatic carbons.

Mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact via engineering controls (e.g., closed systems for reflux). For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to H303/H313/H333 hazard codes and P264/P280 safety protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 4-chlorophenoxy-furanyl moiety in this compound?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals (HOMO/LUMO) for the furanyl-chlorophenoxy group. Solvent effects (e.g., acetone, ethanol) can be modeled using PCM. Validate predictions with experimental kinetic studies (e.g., substituent effects on nucleophilic substitution) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this acetamide?

- Methodological Answer : Cross-validate assays using metabolomic profiling (LC-MS) to identify active metabolites or degradation products. Adjust experimental designs to account for pharmacokinetic factors (e.g., plasma protein binding, metabolic stability). Use isotopically labeled analogs (e.g., ¹⁴C-tagged) to track bioavailability .

Q. How do environmental degradation pathways of this compound compare to structurally related herbicides (e.g., dimethenamid, acetochlor)?

- Methodological Answer : Conduct soil/water microcosm studies under controlled pH/temperature. Analyze degradation products via HPLC-UV or GC-MS. Compare half-lives (t₁/₂) and major pathways (e.g., hydrolysis, microbial oxidation) to chloroacetamide herbicides. Reference EPA guidelines for aerobic/anaerobic degradation .

Q. What crystallographic techniques elucidate intermolecular interactions in the solid-state structure of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction to resolve hydrogen bonding (e.g., C–H⋯O interactions) and π-stacking. Refine data with SHELX-97, and analyze packing motifs using Mercury software. Compare with sulfonamide-acetamide derivatives showing head-to-tail molecular chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.